![molecular formula C18H22N4 B6445587 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline CAS No. 2549020-58-6](/img/structure/B6445587.png)
4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline
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Overview
Description
The compound “4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline” is a complex organic molecule. It contains several structural features, including a quinazoline ring, an azetidine ring, and an octahydrocyclopenta[c]pyrrol ring .
Molecular Structure Analysis
The molecule contains a total of 42 atoms, including 24 Hydrogen atoms, 16 Carbon atoms, and 2 Nitrogen atoms . It also contains a total of 44 bonds, including 20 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .Scientific Research Applications
Antibacterial and Antitubercular Activity
The synthesis and in vitro evaluation of novel oxazolidinones bearing octahydrocyclopenta[c]pyrrol-2-yl moieties have revealed promising antibacterial and antitubercular properties . These compounds exhibit activity against Gram-positive bacteria and Mycobacterium tuberculosis . Notably, they share structural similarities with the clinically used antibiotic linezolid .
Retinol-Binding Protein 4 (RBP4) Antagonists
Researchers have explored the potential of bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo derivatives as RBP4 antagonists. These compounds could play a role in treating atrophic age-related macular degeneration and Stargardt disease . By impeding ocular uptake of serum all-trans retinol, they may offer therapeutic benefits.
Synthetic Methodology and Catalysis
The iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones from related precursors highlights the utility of this scaffold in synthetic chemistry . Such methodologies enable efficient access to diverse derivatives for further exploration.
Biomedical Imaging Agents
Given their unique structure, these compounds may find applications as imaging agents. Researchers could explore their use in positron emission tomography (PET) or magnetic resonance imaging (MRI) studies to visualize specific tissues or receptors.
Mechanism of Action
- The primary target of this compound is protease activated receptor 1 (PAR1) . PAR1 is a platelet surface G-protein coupled receptor that plays a crucial role in regulating platelet aggregation .
- In patients with prior myocardial infarction (MI) or peripheral arterial diseases, PAR1 has been considered a promising antiplatelet target to prevent thrombotic cardiovascular events .
- Resulting Changes : By blocking PAR1 activation, the compound reduces platelet aggregation, which is essential for preventing thrombotic events .
- Downstream Effects : Inhibition of PAR1 activation leads to downstream effects such as reduced platelet activation, decreased clot formation, and ultimately prevention of thrombotic cardiovascular events .
- ADME Properties :
- Metabolism : Metabolic stability is crucial. Modifications at specific positions (e.g., insertion of heteroatoms) aim to improve stability .
- Impact on Bioavailability : Improved metabolic stability enhances bioavailability, ensuring sustained therapeutic effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-2-7-17-16(6-1)18(20-12-19-17)22-10-15(11-22)21-8-13-4-3-5-14(13)9-21/h1-2,6-7,12-15H,3-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INULJIOSKICYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline |
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